![molecular formula C13H17NO4S B177980 Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]- CAS No. 103711-22-4](/img/structure/B177980.png)
Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-, commonly known as IPTG, is a chemical compound that is used in scientific research for the induction of gene expression. It is a colorless, water-soluble compound that is widely used in molecular biology experiments. IPTG is a synthetic analog of lactose, which is a natural inducer of the lac operon in Escherichia coli.
作用機序
IPTG binds to the lac repressor protein, which normally binds to the lac operator and inhibits the expression of genes downstream of the operator. Binding of IPTG to the repressor protein induces a conformational change in the protein, which results in the release of the operator and activation of gene expression.
Biochemical and Physiological Effects:
IPTG has no known biochemical or physiological effects on cells. It is not metabolized by cells and is excreted unchanged in the urine.
実験室実験の利点と制限
IPTG is a widely used inducer of gene expression in molecular biology experiments. It has several advantages over other inducers, including its stability, solubility, and lack of toxicity. However, IPTG has some limitations, including its relatively high cost and the need for optimization of the induction conditions for each specific system.
将来の方向性
There are several future directions for the use of IPTG in scientific research. One direction is the development of new inducers with improved properties, such as lower cost, higher potency, and increased specificity. Another direction is the use of IPTG in new applications, such as the regulation of gene expression in non-bacterial systems. Finally, the use of IPTG in combination with other inducers and regulatory elements may provide new tools for the study of gene expression and protein function.
科学的研究の応用
IPTG is widely used in molecular biology experiments as an inducer of gene expression. It is used to activate the expression of genes under the control of the lac operator. IPTG is commonly used to induce the expression of recombinant proteins in bacterial expression systems. It is also used to study the regulation of gene expression and protein function.
特性
CAS番号 |
103711-22-4 |
|---|---|
分子式 |
C13H17NO4S |
分子量 |
283.35 g/mol |
IUPAC名 |
2-(phenylmethoxycarbonylamino)-2-propan-2-ylsulfanylacetic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9(2)19-11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChIキー |
HMSDVICBKGZPCO-UHFFFAOYSA-N |
SMILES |
CC(C)SC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)SC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
同義語 |
2-(benzyloxycarbonyl)-2-(isopropylthio)acetic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


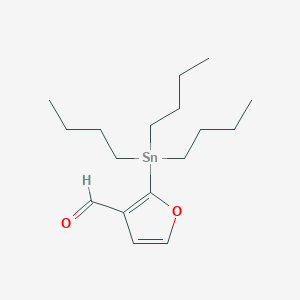
![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)
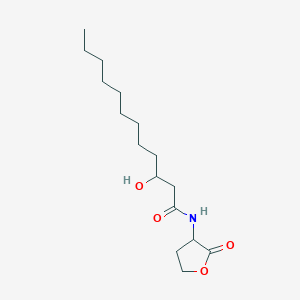
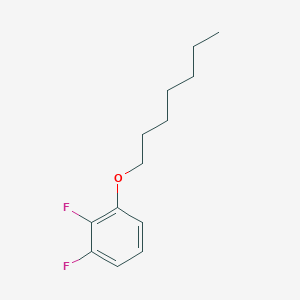
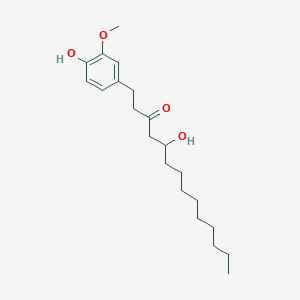
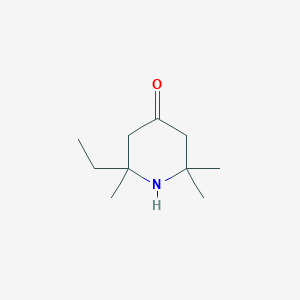


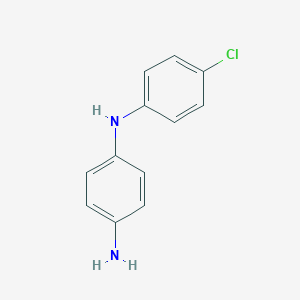
![2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid](/img/structure/B177922.png)
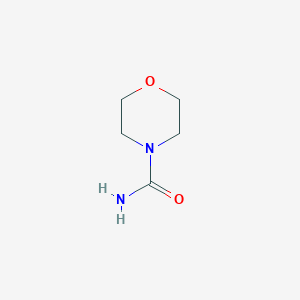
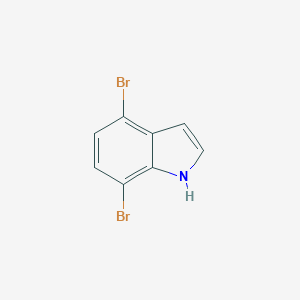
![1,7-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B177929.png)
![Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B177930.png)